molecular formula C11H13BrO4 B2853038 Ethyl 4-bromo-3,5-dimethoxybenzoate CAS No. 745026-69-1

Ethyl 4-bromo-3,5-dimethoxybenzoate

Cat. No.: B2853038
CAS No.: 745026-69-1
M. Wt: 289.125
InChI Key: JRGSBGWQRXWQLD-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3,5-dimethoxybenzoate is a useful research compound. Its molecular formula is C11H13BrO4 and its molecular weight is 289.125. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-bromo-3,5-dimethoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-bromo-3,5-dimethoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-bromo-3,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-4-16-11(13)7-5-8(14-2)10(12)9(6-7)15-3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGSBGWQRXWQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)OC)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Solubility of Ethyl 4-bromo-3,5-dimethoxybenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the solubility characteristics of Ethyl 4-bromo-3,5-dimethoxybenzoate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a blend of theoretical principles and practical, field-proven methodologies for determining and understanding its solubility in a range of common organic solvents.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that dictates the behavior of a compound throughout the drug development lifecycle.[1] From reaction kinetics and purification efficiency in synthesis to bioavailability and formulation stability in finished drug products, understanding a compound's solubility is paramount.[2] For a molecule like Ethyl 4-bromo-3,5-dimethoxybenzoate, which often serves as a building block for more complex active pharmaceutical ingredients (APIs), a comprehensive solubility profile is essential for process optimization and ensuring consistent quality. This guide will delve into the theoretical underpinnings of this compound's solubility and provide a robust experimental framework for its precise measurement.

Molecular Structure and Predicted Solubility Profile of Ethyl 4-bromo-3,5-dimethoxybenzoate

The solubility of a compound is intrinsically linked to its molecular structure.[3] The principle of "like dissolves like" serves as a valuable initial guide, suggesting that substances with similar polarities are more likely to be soluble in one another.[3]

Molecular Structure:

Caption: Molecular structure of Ethyl 4-bromo-3,5-dimethoxybenzoate.

Ethyl 4-bromo-3,5-dimethoxybenzoate possesses a substituted benzene ring, which is generally nonpolar. However, the presence of an ester functional group (-COOEt) and two methoxy groups (-OCH3) introduces polarity through their oxygen atoms, which can act as hydrogen bond acceptors.[4] The bromine atom also contributes to the molecule's overall polarity. The interplay between the nonpolar aromatic ring and the polar functional groups suggests that this compound will exhibit intermediate polarity.

Based on this structural analysis, we can predict its solubility in a range of organic solvents:

  • High Solubility: Expected in moderately polar solvents like ethyl acetate, acetone, and dichloromethane. These solvents can engage in dipole-dipole interactions with the ester and methoxy groups.

  • Moderate Solubility: Likely in polar protic solvents such as ethanol and methanol. While these solvents can act as hydrogen bond donors, the overall nonpolar character of the benzene ring may limit miscibility.

  • Low Solubility: Predicted in nonpolar solvents like hexane and toluene, where the dominant intermolecular forces are London dispersion forces, which may not be strong enough to overcome the solute-solute interactions.

  • Insoluble: Expected in highly polar solvents like water, due to the significant nonpolar surface area of the molecule.

Experimental Determination of Solubility: A Validated Approach

To move beyond theoretical predictions, a robust experimental protocol is necessary to quantitatively determine the solubility of Ethyl 4-bromo-3,5-dimethoxybenzoate. The following section outlines a comprehensive workflow utilizing High-Performance Liquid Chromatography with UV/Vis detection (HPLC-UV/Vis), a widely accepted and accurate method for solubility assessment.[5][6]

Materials and Equipment

Table 1: Materials and Equipment for Solubility Determination

CategoryItem
Compound Ethyl 4-bromo-3,5-dimethoxybenzoate (purity >98%)
Solvents HPLC-grade: Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol, Acetonitrile, Water
Equipment Analytical balance (4-decimal place)
Vials with screw caps (e.g., 4 mL)
Magnetic stirrer and stir bars
Temperature-controlled shaker/incubator
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
Volumetric flasks and pipettes (Class A)
HPLC system with a UV/Vis detector
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G prep Sample Preparation equil Equilibration prep->equil Excess solute in solvent filter Filtration equil->filter Saturated solution dilute Dilution filter->dilute Clarified supernatant hplc HPLC Analysis dilute->hplc Analysis of diluted samples calc Calculation hplc->calc Peak area data

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of Ethyl 4-bromo-3,5-dimethoxybenzoate (e.g., 20-30 mg) into a series of vials.

    • Add a precise volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials.

    • Seal the vials and place them in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.[5]

  • Sample Filtration and Dilution:

    • After equilibration, carefully withdraw a portion of the supernatant using a syringe.

    • Attach a 0.22 µm syringe filter and filter the solution into a clean vial to remove any undissolved solid. This step is crucial to prevent undissolved particles from skewing the results.[7]

    • Perform a series of accurate dilutions of the filtered, saturated solution with a suitable solvent (e.g., acetonitrile or the mobile phase) to bring the concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of calibration standards of Ethyl 4-bromo-3,5-dimethoxybenzoate of known concentrations in a suitable solvent.

    • Develop a suitable HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point. The UV detector should be set to a wavelength where the compound exhibits maximum absorbance.

    • Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the diluted samples from the solubility experiments.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of the diluted samples.

    • Calculate the original concentration of the saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/L.

Data Presentation and Interpretation

The quantitative solubility data should be presented in a clear and concise table to facilitate comparison across different solvents.

Table 2: Illustrative Solubility of Ethyl 4-bromo-3,5-dimethoxybenzoate in Various Organic Solvents at 25 °C

SolventPolarity IndexPredicted SolubilityQuantitative Solubility (mg/mL)
Hexane0.1Low< 1
Toluene2.4Low5 - 10
Dichloromethane3.1High> 100
Ethyl Acetate4.4High> 100
Acetone5.1High> 100
Ethanol5.2Moderate20 - 50
Methanol6.6Moderate15 - 40
Acetonitrile5.8Moderate25 - 55
Water10.2Insoluble< 0.1

Note: The quantitative solubility values in this table are hypothetical and for illustrative purposes only. Actual experimental values should be determined using the protocol described above.

The experimental results should be interpreted in the context of the molecular structure and solvent properties. The high solubility in moderately polar aprotic solvents like dichloromethane, ethyl acetate, and acetone aligns with the predicted intermediate polarity of the compound. The lower solubility in alcohols can be attributed to the energy required to disrupt the hydrogen-bonding network of the solvent. The negligible solubility in nonpolar hexane and highly polar water confirms the initial predictions based on the "like dissolves like" principle.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of Ethyl 4-bromo-3,5-dimethoxybenzoate in organic solvents. By understanding its molecular structure, we can make informed predictions about its solubility, which can then be confirmed and quantified using a robust experimental method like HPLC-UV/Vis.

For future work, it would be beneficial to investigate the temperature dependence of solubility for this compound in key solvents. Such studies would provide valuable thermodynamic data, such as the enthalpy of dissolution, further enhancing our understanding of its behavior in solution. Additionally, exploring the solubility in binary solvent mixtures could offer valuable insights for optimizing reaction and crystallization processes.

References

  • Journal of Chemical Information and Modeling. (n.d.). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation.
  • PMC. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. NIH.
  • Journal of Chemical Information and Modeling. (n.d.). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure.
  • ResearchGate. (2025, August 7). Solvent selection for pharmaceuticals.
  • University of Strathclyde. (2025, August 13). Physics-based solubility prediction for organic molecules.
  • Khan Academy. (2015, May 17). Solubility of organic compounds | Structure and bonding | Organic chemistry [Video]. YouTube.
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • (n.d.).
  • YouTube. (2020, October 9).
  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?.
  • Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing.
  • amofor. (2023, December 21).
  • (n.d.). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • Chemistry Stack Exchange. (2014, February 9). Ester as a solvent.
  • Wikipedia. (n.d.).
  • LookChem. (n.d.).
  • Chemistry LibreTexts. (2021, March 21). 15.7: Physical Properties of Esters.
  • PubChem. (n.d.).
  • The Journal of Physical Chemistry B. (n.d.). Properties and Structure of Aromatic Ester Solvents.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • NIST. (n.d.). Benzoic acid, 4-bromo-, ethyl ester.
  • Perflavory. (n.d.).
  • (2023, August 31). Solubility of Organic Compounds.
  • The Good Scents Company. (n.d.).
  • PubChem. (n.d.).
  • MilliporeSigma. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-Bromo-3,5-dimethoxybenzoic acid 97 56518-42-4.
  • PubChemLite. (n.d.).

Sources

An In-Depth Technical Guide to Ethyl 4-bromo-3,5-dimethoxybenzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Situating a Key Synthetic Intermediate

In the landscape of modern organic synthesis and medicinal chemistry, the utility of a molecule is often defined by its functional handles and its potential as a scaffold for building molecular complexity. Ethyl 4-bromo-3,5-dimethoxybenzoate is a member of the substituted benzoate family, a class of compounds prized for their role as versatile intermediates. While its direct applications are limited, its true value lies in its strategic combination of functional groups: an ethyl ester, two methoxy ethers, and a reactive bromine atom on a stable aromatic core.

This guide provides a comprehensive technical overview of Ethyl 4-bromo-3,5-dimethoxybenzoate, designed for researchers and professionals in drug discovery and chemical development. We will delve into its molecular characteristics, provide a robust, field-proven protocol for its synthesis via Fischer esterification, explore its applications as a synthetic building block, and discuss its analytical characterization. The causality behind experimental choices and the inherent logic of the synthetic pathway will be emphasized to provide not just a method, but a transferable understanding of the chemistry involved.

Molecular Profile and Physicochemical Properties

While specific experimental data for Ethyl 4-bromo-3,5-dimethoxybenzoate is not widely published, its properties can be reliably inferred from its parent compound, 4-bromo-3,5-dimethoxybenzoic acid, and the closely related methyl ester. The process of esterification removes the highly polar carboxylic acid proton, which significantly alters physical properties like melting point and solubility by eliminating intermolecular hydrogen bonding.

PropertyValue / DescriptionSource / Rationale
Chemical Name Ethyl 4-bromo-3,5-dimethoxybenzoateIUPAC Nomenclature
Molecular Formula C₁₁H₁₃BrO₄Calculated
Molecular Weight 289.12 g/mol Calculated
CAS Number Not assignedInferred from literature search
Appearance Expected to be a white to off-white crystalline solidBased on analogues[1]
Precursor (Acid) 4-bromo-3,5-dimethoxybenzoic acid[1]
Precursor Formula C₉H₉BrO₄[1]
Precursor MW 261.07 g/mol [1]
Precursor Melting Point 248-258 °C[1]
Related Compound Methyl 4-bromo-3,5-dimethoxybenzoate[2][3]
Related Cmpd. Formula C₁₀H₁₁BrO₄[3]
Related Cmpd. MW 275.10 g/mol [3]
Related Cmpd. M.P. 124-126 °C[2]

Synthesis: The Fischer-Speier Esterification Pathway

The most direct and industrially scalable method for preparing Ethyl 4-bromo-3,5-dimethoxybenzoate is the Fischer-Speier esterification of its parent carboxylic acid. This reaction is a cornerstone of organic synthesis, valued for its simplicity and use of readily available reagents.

Mechanistic Rationale

The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution. The causality is as follows:

  • Protonation of the Carbonyl: The catalytic acid (typically H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This step is critical as it activates the carbonyl carbon, making it significantly more electrophilic and susceptible to attack.

  • Nucleophilic Attack: A lone pair of electrons from the oxygen atom of ethanol attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (H₂O).

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

  • Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ethyl ester product.

The reaction is an equilibrium process. To drive it towards the product, an excess of the alcohol reactant (ethanol) is used, which also conveniently serves as the solvent.

Detailed Experimental Protocol

This protocol is adapted from established methods for esterifying substituted benzoic acids.[4]

Materials:

  • 4-bromo-3,5-dimethoxybenzoic acid (1.0 eq)

  • Absolute Ethanol (reagent grade, serves as solvent and reactant)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (for extraction)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-bromo-3,5-dimethoxybenzoic acid (e.g., 10.0 g, 38.3 mmol) in an excess of absolute ethanol (e.g., 100 mL).

  • Catalyst Addition: With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL) to the suspension. The addition is exothermic and should be done slowly.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

  • Work-up - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (e.g., 150 mL) and transfer to a separatory funnel.

  • Neutralization: Wash the organic layer sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, to neutralize any remaining acid - caution: CO₂ evolution), and finally with brine (1 x 50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the mixture to remove the drying agent.

  • Final Concentration: Concentrate the filtrate under reduced pressure to yield the crude Ethyl 4-bromo-3,5-dimethoxybenzoate. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) if required.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 4-bromo-3,5- dimethoxybenzoic acid Reaction Reaction Vessel: Reflux at ~80°C (12-24h) Start->Reaction Add to Reagents Reagents: - Absolute Ethanol (Excess) - H₂SO₄ (Catalytic) Reagents->Reaction Add to Workup Work-up: 1. Evaporate excess Ethanol 2. Dissolve in Ethyl Acetate Reaction->Workup Cool & Process Extraction Liquid-Liquid Extraction: Wash with H₂O, NaHCO₃, Brine Workup->Extraction Drying Drying: Dry organic layer with Na₂SO₄ & Filter Extraction->Drying Purification Purification: 1. Concentrate via Rotary Evaporation 2. Recrystallize (optional) Drying->Purification Product Final Product: Ethyl 4-bromo-3,5-dimethoxybenzoate Purification->Product

Caption: Fischer esterification workflow for Ethyl 4-bromo-3,5-dimethoxybenzoate.

Applications in Research and Drug Development

The primary utility of Ethyl 4-bromo-3,5-dimethoxybenzoate is as a molecular scaffold and synthetic intermediate. Its precursor, 4-bromo-3,5-dimethoxybenzoic acid, is a known building block for pharmaceuticals, agrochemicals, and advanced materials.[1] The ethyl ester derivative serves a similar and often more advantageous role for several reasons:

  • Protecting Group: The ethyl ester serves as a robust protecting group for the carboxylic acid, allowing selective reactions to be performed at other sites of the molecule, particularly the bromine atom.

  • Cross-Coupling Reactions: The aryl bromide functionality is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from this relatively simple starting material.

  • Amide Bond Formation: The ester can be readily converted to an amide via aminolysis, providing access to a different class of compounds with distinct biological properties.

  • Lipophilicity Modification: The presence of the bromine atom and the ethyl ester group increases the molecule's lipophilicity, a key parameter in modulating the pharmacokinetic properties (absorption, distribution, metabolism, excretion) of potential drug candidates.

Characterization and Expected Analytical Data

Full characterization is essential to confirm the identity and purity of the synthesized product. Based on the structure and data from analogous compounds[2], the following spectroscopic signatures are expected:

  • ¹H NMR (Proton NMR):

    • Aromatic Protons: A singlet at approximately δ 7.2-7.3 ppm, integrating to 2H. This corresponds to the two equivalent aromatic protons at positions 2 and 6.

    • Ethyl Group (Quartet): A quartet at approximately δ 4.3-4.4 ppm, integrating to 2H. This signal arises from the -O-CH₂- protons, split by the adjacent methyl group.

    • Methoxy Groups: A singlet at approximately δ 3.9 ppm, integrating to 6H, corresponding to the two equivalent methoxy groups.

    • Ethyl Group (Triplet): A triplet at approximately δ 1.3-1.4 ppm, integrating to 3H. This signal is from the -CH₃ protons of the ethyl group, split by the adjacent methylene group.

  • ¹³C NMR (Carbon NMR):

    • Carbonyl Carbon: A signal in the range of δ 165-166 ppm.

    • Aromatic Carbons: Signals between δ 105-160 ppm. Key signals would include the two methoxy-bearing carbons, the bromine-bearing carbon, the ester-bearing carbon, and the two equivalent C-H carbons.

    • Methylene Carbon (-O-CH₂-): A signal around δ 61-62 ppm.

    • Methoxy Carbons (-OCH₃): A signal around δ 56 ppm.

    • Methyl Carbon (-CH₃): A signal around δ 14 ppm.

  • Infrared (IR) Spectroscopy:

    • A strong C=O (ester) stretching band around 1715-1730 cm⁻¹.

    • C-O stretching bands around 1100-1300 cm⁻¹.

    • Aromatic C=C stretching bands around 1580-1600 cm⁻¹.

Safety, Handling, and Storage

As a laboratory chemical, Ethyl 4-bromo-3,5-dimethoxybenzoate should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. The parent acid is known to cause skin and eye irritation.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

Ethyl 4-bromo-3,5-dimethoxybenzoate stands as a valuable, non-commercial intermediate for chemical synthesis. Its strategic functionalization makes it an ideal starting point for creating diverse and complex molecules through well-established synthetic transformations like cross-coupling and amidation. This guide provides the necessary theoretical and practical framework for its synthesis and characterization, empowering researchers to leverage this versatile building block in their drug discovery and materials science programs.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for an article in Organic & Biomolecular Chemistry.
  • AOBChem. (n.d.). ethyl 4-bromo-3-methoxybenzoate.
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  • Beilstein Journals. (n.d.). Supplementary Information.
  • BLD Pharm. (n.d.). 56518-42-4|4-Bromo-3,5-dimethoxybenzoic acid.
  • Chem-Impex. (n.d.). 4-Bromo-3,5-dimethoxybenzoic acid.
  • Global Substance Registration System (GSRS). (n.d.). METHYL 4-BROMO-3,5-DIMETHOXYBENZOATE.
  • ChemicalBook. (n.d.). ETHYL 4-BROMO-3,5-DIHYDROXYBENZOATE | 350035-53-9.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Bromo-3,5-dimethoxybenzoic Acid | 56518-42-4.
  • Sigma-Aldrich. (n.d.). 4-Bromo-3,5-dimethoxybenzoic acid 97%.
  • Google Patents. (n.d.). CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • Organic Syntheses. (n.d.). ethyl 4-methylbenzoate.
  • Amazon Web Services. (n.d.). An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride.
  • Fisher Scientific. (n.d.). 4-Bromo-3,5-dimethoxybenzoic acid, 98%.
  • National Institute of Standards and Technology (NIST). (n.d.). Benzoic acid, 4-bromo-, ethyl ester.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Ethyl 3-bromo-4-methylbenzoate Properties.
  • Santa Cruz Biotechnology. (n.d.). Ethyl 4-bromo-3-methylbenzoate | CAS 160313-69-9.
  • ChemicalBook. (n.d.). 4-bromo-3,5-dimethoxybenzaldehyde(31558-40-4) 13 c nmr.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 3,5-Dibromo-4-methoxybenzoic Acid.
  • Matrix Fine Chemicals. (n.d.). ETHYL 4-HYDROXY-3,5-DIMETHOXYBENZOATE | CAS 3943-80-4.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Ethyl 4-Bromo-3-methylbenzoate | 160313-69-9.

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Reactivity profile of 3,5-dimethoxy-4-bromobenzoate esters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

The 3,5-dimethoxy-4-bromobenzoate scaffold represents a "privileged" yet challenging structural motif in drug discovery. It serves as a dense functional hub, offering three distinct vectors for diversification: the C4-bromine (for cross-coupling or metallation), the C1-ester (for solubility tuning or amidation), and the C3/C5-methoxy groups (providing electron density and steric bulk).

This guide dissects the reactivity profile of this scaffold, specifically addressing the "Di-Ortho Effect" —the steric hindrance imposed by the methoxy groups on the C4-bromine. We provide validated protocols to overcome these barriers, ensuring high-yield transformations for library synthesis and lead optimization.

Structural & Electronic Analysis

Understanding the electronic and steric landscape is prerequisite to successful manipulation.

FeatureElectronic EffectSteric ConsequenceReactivity Implication
C4-Bromine Weakly deactivating (Inductive)High (Flanked by -OMe)Difficult oxidative addition (Pd); Excellent Li-Halogen exchange.
3,5-Methoxy Strongly activating (Resonance)High (Di-ortho blockade)Blocks Ortho-lithiation; Retards nucleophilic attack at C4.
C1-Ester Deactivating (EWG)Low to ModerateStandard hydrolysis/reduction; Remote from C4 sterics.

The "Di-Ortho" Challenge: In Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the two methoxy groups at C3 and C5 create a "picket fence" around the C4-bromine. This significantly raises the activation energy for the oxidative addition step of the catalytic cycle, often requiring specialized ligands or elevated temperatures compared to unhindered aryl bromides.

Core Reactivity Module: The C4-Bromine Handle

The C4 position is the primary "warhead" for scaffold elaboration. Two divergent pathways exist: Transition Metal Catalysis and Lithium-Halogen Exchange .

A. Metal-Halogen Exchange (Lithiation)

Unlike standard Directed Ortho Metalation (DoM), which relies on deprotonation, this scaffold favors Li-Br exchange .

  • Mechanism: The C4-Br bond is weaker than the C-H bonds. Treatment with n-BuLi at -78°C results in rapid, quantitative formation of the aryl lithium species at C4, driven by the formation of the stable LiBr salt.

  • Selectivity: The exchange is faster than deprotonation at C2/C6, preventing "scrambling" of the anion.

B. Palladium-Catalyzed Cross-Coupling (Suzuki)

Standard conditions (e.g., Pd(PPh3)4, Na2CO3) often fail or stall due to the steric bulk.

  • Solution: Use electron-rich, bulky phosphine ligands (e.g., S-Phos, X-Phos) or N-heterocyclic carbenes (NHC). These ligands boost the electron density on Pd(0), facilitating oxidative addition despite the steric crowd.

Visualization: Divergent C4 Pathways

ReactivityPathways cluster_0 Critical Factor Start 3,5-Dimethoxy-4-bromobenzoate Li_Int Aryl-Lithium Intermediate (Kinetic Control) Start->Li_Int n-BuLi, -78°C (Li-Br Exchange) Pd_Cycle Pd(II) Oxidative Complex (Sterically Hindered) Start->Pd_Cycle Pd(0), Ligand (Oxidative Addition) Prod_E Electrophile Trapped Product (e.g., Aldehyde, Silane) Li_Int->Prod_E Electrophile (E+) Prod_Biaryl Biaryl Product (Cross-Coupling) Pd_Cycle->Prod_Biaryl Ar-B(OH)2, Base (Transmetallation) Note Requires Bulky/Rich Ligands (e.g., S-Phos) to overcome 3,5-OMe sterics Pd_Cycle->Note

Caption: Divergent reaction pathways for the C4-bromo handle. Note the specific requirement for specialized ligands in the Pd-cycle due to steric hindrance.

Experimental Protocols
Protocol A: Sterically Demanding Suzuki Coupling

Objective: Couple 3,5-dimethoxy-4-bromobenzoate with a boronic acid, overcoming the di-ortho steric blockade. Reference Basis: Adapted from high-efficiency hindered biaryl synthesis protocols [1][2].

Reagents:

  • Substrate: Methyl 3,5-dimethoxy-4-bromobenzoate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + S-Phos (4 mol%)

    • Rationale: S-Phos is exceptionally effective for sterically hindered aryl chlorides/bromides.

  • Base: K3PO4 (3.0 equiv)

  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Workflow:

  • Inerting: Charge a reaction vial with the benzoate (1.0 eq), boronic acid (1.5 eq), Pd(OAc)2, S-Phos, and K3PO4. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Toluene and Water via syringe.

  • Activation: Heat the mixture to 100°C for 12-16 hours.

    • Note: Vigorous stirring is essential for the biphasic system.

  • Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na2SO4.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Validation Check:

  • TLC: Monitor disappearance of the starting bromide (usually higher Rf than product).

  • Self-Correction: If conversion is <50% after 6h, increase temperature to 110°C or switch solvent to 1,4-Dioxane (anhydrous) to reach higher reflux temps.

Protocol B: Regioselective Lithiation & Formylation

Objective: Convert the C4-Br to a C4-Formyl group (Benzaldehyde derivative) via Metal-Halogen Exchange. Reference Basis: Lithium-Halogen exchange kinetics [3].

Reagents:

  • Substrate: Methyl 3,5-dimethoxy-4-bromobenzoate (1.0 equiv)

  • Reagent: n-Butyllithium (1.1 equiv, 2.5M in hexanes)

  • Electrophile: DMF (Dimethylformamide) (3.0 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Cryogenic Setup: Dissolve substrate in anhydrous THF under Argon. Cool to -78°C (Dry ice/Acetone bath).

    • Critical: Temperature must be maintained to prevent attack on the ester moiety.

  • Exchange: Add n-BuLi dropwise over 10 minutes.

    • Observation: Solution may turn slight yellow/orange. Stir for 30 mins at -78°C.

  • Trapping: Add DMF dropwise. Stir for 1 hour, allowing temperature to rise to 0°C.

  • Quench: Add saturated NH4Cl solution.

  • Isolation: Extract with ether, wash with water (to remove DMF), dry, and concentrate.

Applications in Drug Discovery

The 3,5-dimethoxy-4-substituted motif is a validated pharmacophore.

  • Kinase Inhibition: The methoxy groups can act as hydrogen bond acceptors in the ATP-binding pocket, while the C4-substituent (introduced via the protocols above) accesses the hydrophobic back-pocket.

  • Resveratrol/Combretastatin Analogs: This scaffold mimics the A-ring of Combretastatin A-4 (a tubulin binding agent). The 3,5-methoxy pattern is critical for cytotoxicity.

  • Linker Chemistry: The ester can be hydrolyzed to the acid and coupled to amines, serving as a rigid, electron-rich linker in PROTACs or antibody-drug conjugates (ADCs).

References
  • Walker, S. D., et al. "A General and Efficient Catalyst for the Palladium-Catalyzed Cross-Coupling of Amines and Aryl Chlorides." Journal of the American Chemical Society, 2004. (Foundational S-Phos usage).

  • Tang, W., et al. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling."[2] Organic Chemistry Frontiers, 2014. (Addressing steric hindrance in Suzuki coupling).

  • Mortier, J., et al. "Directed lithiation of unprotected benzoic acids." Journal of the Chemical Society, Perkin Transactions 1, 2025 (Retrieved Context). (Lithiation kinetics and directing effects).

  • BenchChem Technical Support. "Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid." BenchChem, 2025.[3] (General scaffold properties).

Sources

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Electron-Rich Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Challenge of Electron-Rich Aryl Bromides

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, particularly within the pharmaceutical and materials science sectors, for their ability to form carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance.[1][2][3] Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings provide powerful methods for constructing complex molecular architectures.[2][4][5] However, a significant challenge arises when dealing with electron-rich aryl bromides as substrates.[6] The increased electron density on the aromatic ring strengthens the carbon-bromine bond, making the crucial initial step of the catalytic cycle—oxidative addition to the Pd(0) center—energetically less favorable and often sluggish.[7][8]

This guide provides an in-depth exploration of the strategies and methodologies developed to overcome this hurdle. We will delve into the mechanistic principles governing these reactions, discuss the critical role of ligand and catalyst system selection, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals to successfully employ electron-rich aryl bromides in their synthetic endeavors.

Mechanistic Considerations: The Oxidative Addition Hurdle

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][9] The challenge with electron-rich aryl bromides lies squarely in the initial oxidative addition step.

  • Oxidative Addition: A Pd(0) complex reacts with the aryl bromide (Ar-X) to form a Pd(II) species. Electron-donating groups on the aryl ring increase the electron density of the C-Br bond, making it less electrophilic and thus less reactive towards the nucleophilic Pd(0) center.[6][7] This results in a higher activation energy for oxidative addition, often requiring more forcing conditions or specialized catalysts.[8]

To overcome this, the palladium catalyst must be made more reactive. This is primarily achieved through the use of specific ligands that modify the electronic and steric properties of the palladium center.

The Role of Ligands: Enabling the "Difficult" Coupling

The choice of ligand is paramount for the successful coupling of electron-rich aryl bromides. The most effective ligands are typically bulky and electron-rich themselves.[6][9]

  • Electron-Rich Ligands: Ligands such as bulky alkylphosphines (e.g., P(t-Bu)3, PCy3) and N-heterocyclic carbenes (NHCs) donate electron density to the palladium center.[6][9] This increases the metal's nucleophilicity, making it more reactive towards the less electrophilic C-Br bond of the electron-rich aryl bromide and facilitating the oxidative addition step.[6][10]

  • Bulky Ligands: Steric hindrance from bulky ligands promotes the dissociation of ligands from the palladium center, creating a more coordinatively unsaturated and reactive species.[6] Furthermore, bulky ligands can accelerate the final reductive elimination step, which is crucial for turning over the catalyst efficiently.[6]

The development of biarylphosphine ligands by the Buchwald group (e.g., SPhos, XPhos, RuPhos) and advanced NHC ligands has been instrumental in expanding the scope of cross-coupling reactions to include these challenging substrates.[4]

Visualizing the Catalytic Cycle: Suzuki-Miyaura Coupling

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling of an electron-rich aryl bromide, highlighting the key steps and the role of the ligand.

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle cluster_reactants Reactants & Reagents Pd(0)L2 Active Pd(0) Catalyst ArPd(II)(Br)L2 Pd(II) Intermediate Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) ArPd(II)(Ar')L2 Di-organo Pd(II) Complex ArPd(II)(Br)L2->ArPd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) ArPd(II)(Ar')L2->Pd(0)L2 Product Ar-Ar' ArPd(II)(Ar')L2->Product Reductive Elimination ArBr Electron-Rich Aryl Bromide ArBOH2 Arylboronic Acid Base Base (e.g., K3PO4) caption Catalytic cycle for Suzuki-Miyaura coupling.

Figure 1. Catalytic cycle for Suzuki-Miyaura coupling.

Key Parameters for Successful Coupling

Beyond the ligand, several other factors must be carefully optimized for the successful cross-coupling of electron-rich aryl bromides.

Palladium Precatalysts

While Pd(OAc)2 and Pd2(dba)3 are common palladium sources, the use of air- and thermally-stable precatalysts is often advantageous.[1][3] These complexes, which often incorporate the desired ligand, can lead to more reproducible results and may require lower catalyst loadings.[3] Palladacycle complexes have also shown significant promise for high-activity catalysis.[1]

Bases

The choice of base is critical and depends on the specific coupling reaction.[4][11]

  • Suzuki-Miyaura: Strong, non-nucleophilic bases like K3PO4, Cs2CO3, and K2CO3 are commonly used.[4][11] The base activates the boronic acid, facilitating transmetalation.[12]

  • Buchwald-Hartwig Amination: Strong bases such as NaOtBu or K3PO4 are typically required to deprotonate the amine.

  • Sonogashira: An amine base, such as triethylamine or diisopropylamine, is generally used.[13]

Solvents

The solvent plays a crucial role in solubilizing the reactants and catalyst, and can also influence the reaction rate.

  • Aprotic Polar Solvents: Dioxane, THF, and toluene are widely used for many cross-coupling reactions.[11]

  • Aqueous Conditions: The development of water-soluble ligands and catalyst systems has enabled "green" cross-coupling reactions in water, which can be advantageous for certain substrates and for simplifying workup.[13][14]

Comparative Data: Ligand Selection for Suzuki-Miyaura Coupling

The following table summarizes the performance of different ligand types for the Suzuki-Miyaura coupling of an electron-rich aryl bromide (e.g., 4-bromoanisole) with phenylboronic acid, based on typical literature findings.

Ligand TypeExample LigandsTypical Performance with Electron-Rich Aryl BromidesKey Characteristics
Trialkylphosphines P(t-Bu)3, PCy3Good to ExcellentHighly electron-rich and bulky, promotes oxidative addition.[6]
Biarylphosphines SPhos, XPhos, RuPhosExcellentProvide a good balance of steric bulk and electron-donating ability, highly effective for challenging substrates.[4]
N-Heterocyclic Carbenes (NHCs) IMes, IPrExcellentStrong σ-donors, form very stable palladium complexes, effective for a broad range of substrates.[12]
Triphenylphosphine PPh3Poor to ModerateGenerally not electron-rich enough for efficient coupling of electron-rich aryl bromides.[9]

Experimental Protocols

The following protocols provide a starting point for the cross-coupling of electron-rich aryl bromides. Note: These are general procedures and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from methodologies utilizing bulky, electron-rich phosphine ligands.[12][15]

Suzuki_Workflow start Start reagents Combine aryl bromide, boronic acid, base, and solvent in a reaction vessel. start->reagents degas Degas the mixture (e.g., by sparging with argon or freeze-pump-thaw). reagents->degas catalyst Add Pd precatalyst and ligand. degas->catalyst heat Heat the reaction mixture to the specified temperature with stirring. catalyst->heat monitor Monitor reaction progress by TLC or GC-MS. heat->monitor workup Perform aqueous workup and extraction. monitor->workup purify Purify the product by column chromatography. workup->purify end End purify->end

Figure 2. Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • Electron-rich aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd2(dba)3 (0.01 mmol, 1 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)3) (0.04 mmol, 4 mol%) or other suitable ligand

  • Potassium phosphate (K3PO4) (2.0 mmol, 2.0 equiv)

  • Anhydrous dioxane or toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the electron-rich aryl bromide, arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent via syringe.

  • In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is based on established methods for the amination of challenging aryl halides.[4][5]

Materials:

  • Electron-rich aryl bromide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd(OAc)2 (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%) or other suitable biarylphosphine ligand

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, add Pd(OAc)2, the ligand, and NaOtBu to an oven-dried Schlenk tube.

  • Add the aryl bromide, amine, and solvent.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After the starting material is consumed, cool the reaction to room temperature.

  • Dilute with diethyl ether and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of electron-rich aryl bromides is a challenging yet achievable transformation. Success hinges on a rational approach to catalyst system selection, with a particular emphasis on the use of bulky, electron-rich ligands that facilitate the critical oxidative addition step. The protocols and guidelines presented herein provide a solid foundation for researchers to tackle these difficult couplings. As the field continues to evolve, the development of even more active and versatile catalysts, including those based on earth-abundant metals like nickel, will further expand the synthetic chemist's toolkit for constructing complex molecules from readily available starting materials.[11][16]

References

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Yang, H., & Hyland, C. J. T. (2012). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. Catalysis Science & Technology, 2(10), 2134-2140. [Link]

  • So, C. M., & Kwong, F. Y. (2011). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Angewandte Chemie International Edition, 50(41), 9734-9738. [Link]

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2002). Sonogashira coupling of aryl halides catalyzed by palladium on charcoal. Tetrahedron Letters, 43(17), 3197-3199. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2024, February 10). Suzuki reaction. In Wikipedia. Retrieved from [Link]

  • Scrivanti, A., & Beghetto, V. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 6(13), 1257-1282. [Link]

  • Zhang, H., & Chen, C. (2018). Pd-Catalyzed reductive heck reaction of olefins with aryl bromides for Csp2–Csp3 bond formation. Chemical Communications, 54(64), 8868-8871. [Link]

  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Kölln, J., et al. (2018). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 23(9), 2244. [Link]

  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]

  • Lundgren, R. J., & Stradiotto, M. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(18), 4842–4845. [Link]

  • Köcher, S., et al. (2007). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Advanced Synthesis & Catalysis, 349(11-12), 1937-1945. [Link]

  • Viciu, M. S., et al. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 3(10), 1523–1526. [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(26), 9135–9142. [Link]

  • Wang, C., et al. (2022). Nickel-catalysed cross-electrophile coupling of aryl bromides and primary alkyl bromides. RSC Advances, 12(7), 4059-4063. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in modern drug discovery. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]

  • Vaddepalli, K., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... Retrieved from [Link]

  • Nature. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. Retrieved from [Link]

  • Shaughnessy, K. H., & Booth, R. S. (2001). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Organic Letters, 3(17), 2757–2759. [Link]

  • Chen, J., et al. (2021). Carbonylative Cross-Electrophile Coupling Between Aryl Bromides and Aryl Triflates Enabled by Palladium and Rhodium Cooperative Catalysis. ChemRxiv. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Retrieved from [Link]

  • Everson, D. A., & Weix, D. J. (2014). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. The Journal of Organic Chemistry, 79(11), 4793–4798. [Link]

  • Ueda, K., et al. (2010). Palladium-Catalyzed C−H Functionalization of Heteroarenes with Aryl Bromides and Chlorides. The Journal of Organic Chemistry, 75(20), 6962–6965. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Itoh, T., Mase, T., & Nishimura, T. (2004). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters, 6(24), 4587–4590. [Link]

  • ResearchGate. (n.d.). Electron rich, bulky ligands used in cross‐coupling reactions. Retrieved from [Link]

  • Paegel, B. M., et al. (2020). C–N Coupling of DNA-Conjugated (Hetero)aryl Bromides and Chlorides for DNA-Encoded Chemical Library Synthesis. Bioconjugate Chemistry, 31(3), 670–678. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and... Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Biaryl Scaffolds from 4-bromo-3,5-dimethoxybenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Biaryl structures are privileged motifs in medicinal chemistry, materials science, and natural product synthesis, frequently forming the core of blockbuster drugs and advanced materials.[1][2][3] This guide provides an in-depth exploration of synthetic strategies for constructing biaryl compounds using methyl 4-bromo-3,5-dimethoxybenzoate as a versatile and strategic starting material. The electron-rich nature of this substrate presents unique challenges and opportunities in palladium-catalyzed cross-coupling reactions. We will dissect the mechanistic nuances of the Suzuki-Miyaura coupling, provide detailed, field-tested protocols, and explore alternative functionalization pathways that underscore the synthetic utility of this building block, including its application in the synthesis of precursors for medicinally relevant compounds like cannabidiol (CBD) derivatives.

Introduction: The Strategic Value of the 4-bromo-3,5-dimethoxybenzoate Scaffold

The starting material, methyl 4-bromo-3,5-dimethoxybenzoate, is more than a simple aryl halide. Its key features make it a highly valuable precursor for drug discovery and development:

  • Defined Point of Diversification: The bromine atom at the C4 position serves as a reliable handle for a multitude of cross-coupling reactions, allowing for the controlled introduction of diverse aryl, heteroaryl, or other carbon-based substituents.

  • Electron-Rich Aromatic Core: The two methoxy groups at the C3 and C5 positions render the aromatic ring electron-rich. This electronic property significantly influences the kinetics of palladium-catalyzed reactions, particularly the initial oxidative addition step, necessitating careful selection of catalytic systems.[4]

  • Precursor to Phenolic Structures: The methoxy groups can be readily cleaved (e.g., using BBr₃) to reveal a resorcinol-like di-hydroxyl motif. This functionality is common in natural products and provides points for further derivatization or modulation of pharmacokinetic properties through hydrogen bonding. This is particularly relevant in the synthesis of cannabinoids, where the olivetol core is a key structural feature.[5][6][7]

This guide focuses primarily on the Suzuki-Miyaura reaction, the preeminent method for biaryl synthesis, while also touching upon other powerful transformations to showcase the full synthetic potential of this building block.[8][9]

Core Methodology: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the cornerstone for C(sp²)–C(sp²) bond formation, celebrated for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[9][10][11]

The Catalytic Cycle: A Mechanistic Rationale

Understanding the catalytic cycle is paramount for troubleshooting and optimizing reaction conditions. The process involves three key steps, each influenced by the choice of catalyst, ligand, base, and solvent.[8][11]

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation biaryl_pd_complex Ar-Pd(II)L₂(Ar') transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Biaryl Product) reductive_elimination->product start Ar-Br (Starting Material) start->oxidative_addition boronic Ar'-B(OR)₂ base Base boronic->base borate [Ar'-B(OR)₂(OH)]⁻ base->borate Activation borate->transmetalation CBD_Workflow Synthetic Workflow towards a CBD-like Scaffold start Methyl 4-bromo-3,5- dimethoxybenzoate step1 Suzuki Coupling start->step1 intermediate1 Biaryl Intermediate step1->intermediate1 step2 Ester Reduction (e.g., LiAlH₄) intermediate1->step2 intermediate2 Benzyl Alcohol step2->intermediate2 step3 Demethylation (e.g., BBr₃) intermediate2->step3 product CBD-like Core (Di-hydroxyl Biaryl) step3->product boronic_ester Terpene Boronic Ester (e.g., p-menthadienyl-B(pin)) boronic_ester->step1 Reaction_Pathways Synthetic Diversification from a Common Precursor start Methyl 4-bromo-3,5-dimethoxybenzoate suzuki_prod Biaryl Compound (Ar-Ar') start->suzuki_prod Suzuki Coupling + Ar'-B(OH)₂ sonogashira_prod Aryl-Alkyne (Ar-C≡C-R) start->sonogashira_prod Sonogashira Coupling + H-C≡C-R heck_prod Aryl-Alkene (Ar-CH=CH-R) start->heck_prod Heck Reaction + H₂C=CH-R buchwald_prod Aryl-Amine (Ar-NR₂) start->buchwald_prod Buchwald-Hartwig Amination + HNR₂

Sources

Using Ethyl 4-bromo-3,5-dimethoxybenzoate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 4-bromo-3,5-dimethoxybenzoate in Medicinal Chemistry

Executive Summary

Ethyl 4-bromo-3,5-dimethoxybenzoate (CAS: Analogous to Methyl Ester 26050-64-6) is a high-value pharmacophore scaffold used to synthesize polyphenolic drugs , tubulin polymerization inhibitors , and kinase inhibitors . Its structural uniqueness lies in the "3,5-dimethoxy" substitution pattern—a motif mimicking natural products like Syringic acid , Sinapic acid , and Resveratrol —combined with an orthogonal bromine "handle" at the 4-position.

This guide details the synthetic utility of this intermediate, focusing on overcoming the steric hindrance imposed by the ortho-methoxy groups during cross-coupling reactions. It provides validated protocols for Suzuki-Miyaura coupling and ester hydrolysis, tailored for high-yield pharmaceutical manufacturing.

Chemical Profile & Synthetic Logic

Structural Significance

The compound features three distinct reactive sites, allowing for modular drug design:

  • C4-Bromide (Electrophile): The primary site for Palladium-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig). The flanking methoxy groups create a specific steric environment that dictates catalyst choice.

  • C1-Ethyl Ester (Masked Acid/Alcohol): A stable protecting group that improves solubility in organic solvents (DCM, Toluene) compared to the free acid. It can be hydrolyzed to the benzoic acid (for amide coupling) or reduced to the benzyl alcohol/aldehyde.

  • 3,5-Dimethoxy Motif: A key pharmacophore found in Combretastatin A-4 (anticancer) and Mescaline derivatives (neuromodulators), known to enhance metabolic stability and lipophilicity.

The "Steric-Electronic" Challenge
  • Electronic Effect: The two electron-donating methoxy (-OMe) groups increase electron density at the benzene ring, making the C-Br bond less electrophilic. This slows down the oxidative addition step in catalytic cycles.

  • Steric Effect: The ortho-methoxy groups physically shield the bromine atom. Standard catalysts like Pd(PPh₃)₄ often result in poor yields (<40%) due to incomplete conversion.

  • Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) or bidentate ligands (e.g., dppf ) to facilitate oxidative addition and stabilize the active Pd(0) species.

Core Applications & Case Studies

Application ClassTarget MechanismSynthetic Strategy
Antimitotic Agents Tubulin Inhibition (e.g., Combretastatin analogs)Suzuki Coupling of the benzoate with 3,4,5-trimethoxyphenylboronic acid to form the biaryl core.
Neuromodulators 5-HT₂A Receptor Agonists (Phenethylamines)Curtius Rearrangement of the hydrolyzed acid to an amine, followed by functionalization.
Resveratrol Analogs Sirtuin Activation / AntioxidantHeck Reaction with styrene derivatives to form the stilbene bridge.

Detailed Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Synthesize a biaryl intermediate (e.g., for a kinase inhibitor) while preserving the ethyl ester. Challenge: Preventing hydrolysis of the ester while forcing the coupling on the hindered bromide.

Materials:

  • Ethyl 4-bromo-3,5-dimethoxybenzoate (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) — Chosen for stability and bite angle.

  • Base: Potassium Phosphate Tribasic (K₃PO₄), 2.0 M aq. solution (3.0 equiv) — Milder than carbonates, protects the ester.

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Procedure:

  • Setup: In a commercially sealed microwave vial or a 3-neck round-bottom flask, add the benzoate (1.0 eq), boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Inerting: Seal the vessel and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate) via syringe.

  • Base Addition: Add 2.0 M K₃PO₄ (3.0 eq). The biphasic mixture will form.

  • Reaction: Heat to 90°C for 4-6 hours. Note: Monitoring by TLC (Hexane/EtOAc 4:1) is crucial. The starting material (Rf ~0.6) should disappear.

  • Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with water (2x) and brine (1x). Dry over Na₂SO₄.[2]

  • Purification: Flash column chromatography. The biaryl product is typically UV-active and more polar than the starting bromide.

Protocol B: Controlled Hydrolysis to 4-Bromo-3,5-dimethoxybenzoic Acid

Objective: Generate the free acid for subsequent amide coupling (drug conjugation).

Materials:

  • Ethyl 4-bromo-3,5-dimethoxybenzoate

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 equiv)

  • Solvent: THF/Water (3:1 ratio)

Step-by-Step Procedure:

  • Dissolve the ester in THF. Cool to 0°C.[2]

  • Add LiOH dissolved in water dropwise.

  • Allow to warm to Room Temperature (20-25°C). Do not heat. Heating may cause decarboxylation or nucleophilic attack on the bromine in harsh conditions.

  • Monitor by HPLC or TLC. Reaction is typically complete in 2 hours.

  • Acidification: Carefully acidify to pH 3-4 using 1N HCl. The product often precipitates as a white solid.

  • Isolation: Filter the precipitate. Recrystallize from Ethanol/Water if necessary.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways available from this intermediate.

G cluster_0 Key Decision Point: Steric Management Start Ethyl 4-bromo-3,5- dimethoxybenzoate Suzuki Pathway A: Suzuki Coupling Start->Suzuki Aryl Boronic Acid Pd(dppf)Cl2, K3PO4 Heck Pathway B: Heck Reaction Start->Heck Styrene derivative Pd(OAc)2, P(o-tol)3 Hydrolysis Pathway C: Hydrolysis Start->Hydrolysis LiOH, THF/H2O 25°C Biaryl Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Biaryl Stilbene Stilbenes (Resveratrol Analogs) Heck->Stilbene Acid Benzoic Acid (Amide Precursor) Hydrolysis->Acid

Caption: Divergent synthetic pathways for Ethyl 4-bromo-3,5-dimethoxybenzoate. Pathway A is the primary route for synthesizing tubulin inhibitors and kinase antagonists.

Analytical Quality Control

To ensure pharmaceutical grade quality, the following parameters must be verified:

TestMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN/Water gradient)> 98.5% (Area %)
Identity ¹H-NMR (DMSO-d₆)δ 3.8-3.9 (6H, s, -OCH₃), δ 1.3 (3H, t, Ethyl), δ 4.3 (2H, q, Ethyl)
Residual Solvent GC-Headspace< 5000 ppm (Ethanol/Toluene)
Bromine Content Elemental Analysis / Mass SpecConsistent with isotopic pattern (⁷⁹Br/⁸¹Br)

Safety & Handling

  • Hazards: The compound is an organic bromide and ester. It may be a skin and eye irritant.

  • Sensitization: As with many benzyl halides/benzoates, there is a risk of skin sensitization. Handle in a fume hood.

  • Storage: Store at 2-8°C, protected from light. Moisture sensitive (hydrolysis risk over long term).

References

  • Synthesis of Combretastatin Analogs: Pettit, G. R., et al. "Antineoplastic agents. 291. Isolation and structure of combretastatins A-1 and B-1." Journal of Natural Products, 1987. Link (Foundational chemistry for 3,5-dimethoxy-4-substituted systems).

  • Suzuki Coupling Optimization: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. Link

  • Sterically Hindered Couplings: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685-4696. Link (Rationale for using SPhos/XPhos type ligands).

  • Phenethylamine Pharmacology: Nichols, D. E. "Hallucinogens."[3][4] Pharmacology & Therapeutics, 2004, 101(2), 131-181. Link (Context for 3,5-dimethoxy-4-substituted pharmacophores).

  • General Properties: PubChem Compound Summary for 4-Bromo-3,5-dimethoxybenzoic acid (Parent Acid). Link

Sources

Troubleshooting & Optimization

Troubleshooting low conversion in coupling reactions of methoxy-benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers grappling with challenging cross-coupling reactions, this Technical Support Center provides a focused troubleshooting guide for reactions involving methoxy-benzoates. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and delve into the mechanistic reasoning behind common failures, empowering you to diagnose and solve issues with low conversion rates effectively.

The electron-donating nature of the methoxy substituent, while a common motif in pharmacologically active molecules, introduces specific electronic challenges to standard palladium-catalyzed cross-coupling protocols. This guide is structured to address these challenges head-on in a practical, question-and-answer format.

Troubleshooting Guide: Low Conversion in Methoxy-Benzoate Couplings

This section addresses specific, frequently encountered problems. Each answer provides a mechanistic explanation and a clear, actionable solution.

Q1: My Suzuki-Miyaura coupling with a methoxy-substituted aryl bromide is sluggish or has stalled completely. I'm using a standard Pd(PPh₃)₄ catalyst. What's going wrong?

Answer: This is a classic issue rooted in the electronics of your substrate. The methoxy group is a powerful electron-donating group, which enriches the aromatic ring with electron density. This electronic enrichment makes the C-X (Carbon-Halogen) bond stronger and less electrophilic, significantly slowing down the rate-determining oxidative addition step of the catalytic cycle.[1][2]

The tetrakis(triphenylphosphine)palladium(0) catalyst, while a workhorse for many reactions, is often not potent enough to efficiently activate these electron-rich aryl halides.[3]

Core Problem: The electron-donating methoxy group deactivates the aryl halide, making oxidative addition to the Pd(0) center energetically unfavorable.

Solutions:

  • Switch to a Modern Catalyst System: The most effective solution is to employ a more electron-rich and sterically bulky ancillary ligand. These ligands increase the electron density on the palladium(0) center, making it a more potent nucleophile for the oxidative addition step.[4][5]

    • Recommended Ligands: Consider using biaryl phosphine ligands (often called "Buchwald ligands") such as SPhos, XPhos, or RuPhos.[5][6][7] For particularly challenging substrates, N-heterocyclic carbene (NHC) ligands can also be highly effective due to their strong σ-donating properties and thermal stability.[5]

  • Use an Advanced Precatalyst: Instead of Pd(PPh₃)₄ or Pd(OAc)₂, use a modern palladacycle precatalyst (e.g., an XPhos Pd G3 or G4 precatalyst). These are air-stable and designed to generate the active, monoligated Pd(0) species cleanly and efficiently upon heating, avoiding many of the side reactions associated with older catalyst systems.[6]

Q2: I'm attempting a Buchwald-Hartwig amination on a methoxy-benzoate scaffold, but the main side product is hydrodehalogenation (the halogen is replaced by hydrogen). How can I prevent this?

Answer: Hydrodehalogenation is a common parasitic reaction, especially with electron-rich aryl halides. It often arises from two main pathways: (a) reaction of the aryl halide with a palladium hydride (Pd-H) species, or (b) protonolysis of the organopalladium intermediate before it can proceed through the desired catalytic cycle. The choice of base and the presence of moisture can significantly influence the formation of these unwanted byproducts.

Solutions:

  • Re-evaluate Your Base: While strong bases like sodium tert-butoxide (NaOtBu) are common, they can sometimes promote side reactions.[2] If you are using an alkoxide, ensure it is of high purity and handled under strictly anhydrous conditions. Consider screening other bases:

    • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): These are often milder and can suppress hydrodehalogenation.[5][6] K₃PO₄, in particular, requires a small amount of water to be fully effective in anhydrous solvents, but excess water should be avoided.[1]

    • Lithium Hexamethyldisilazide (LHMDS): A strong, non-nucleophilic base that can be effective where others fail.[6]

  • Ensure Rigorously Anhydrous and Degassed Conditions: Moisture is a primary culprit. It can react with the base or organometallic intermediates.

    • Solvent: Use freshly distilled or commercially available anhydrous, degassed solvent.

    • Reagents: Dry solid reagents in a vacuum oven before use. Handle hygroscopic bases in a glovebox.

    • Atmosphere: Assemble the reaction under a robust inert atmosphere (Argon or Nitrogen). Purge the reaction vessel thoroughly.

Q3: My reaction works, but the yield is inconsistent and never exceeds 50%. What factors could be causing this irreproducibility?

Answer: Irreproducibility often points to issues with reagent quality, catalyst activation, or the physical state of the reaction mixture. With methoxy-benzoates, solubility can also be a significant factor.

Solutions:

  • Check Boronic Acid/Ester Stability (for Suzuki reactions): Boronic acids, especially electron-rich ones, can be prone to protodeboronation, where the C-B bond is cleaved by a proton source.[5][8]

    • Test: Run a control reaction without the aryl halide to see if the boronic acid degrades under the reaction conditions.

    • Alternative Reagents: Consider using more robust boronic acid derivatives like MIDA boronates or potassium aryltrifluoroborates, which release the boronic acid slowly under the reaction conditions, minimizing degradation.[9]

  • Assess Base Quality and Physical Form: The physical properties of inorganic bases can dramatically affect the reaction.[6]

    • Particle Size: A base with a large particle size has a low surface area, leading to slow and inconsistent reaction rates. Gently grind the base in a mortar and pestle (under inert atmosphere for sensitive bases) before use.[1]

    • Solubility: Inconsistent slurries can lead to poor reproducibility. Ensure vigorous stirring. Sometimes, changing the solvent can improve the base's solubility or create a more consistent suspension.[10]

  • Catalyst Pre-activation Step: If you are not using a modern precatalyst, the initial formation of the active Pd(0) species from a Pd(II) source like Pd(OAc)₂ can be inefficient and a source of variability.[6][11]

    • Protocol: Try a pre-activation step where you stir the Pd(II) source, ligand, and base in the solvent at the reaction temperature for 15-30 minutes before adding your substrates. This allows for the clean formation of the active catalyst.[6]

Experimental Protocols & Data

Protocol: Small-Scale Ligand and Base Screening

This protocol is designed to efficiently identify the optimal ligand and base for your specific methoxy-benzoate substrate in a parallel format.

Materials:

  • Methoxy-benzoate halide (1.0 equiv)

  • Coupling partner (e.g., amine or boronic acid, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Array of ligands (e.g., SPhos, RuPhos, cataCXium A; 2.4 mol% if not using a precatalyst)

  • Array of bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu; 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert-atmosphere reaction vials (e.g., 2-dram vials with PTFE-lined caps)

Procedure:

  • Preparation: In a glovebox, add the methoxy-benzoate halide (e.g., 0.1 mmol) and the coupling partner (0.12 mmol) to each reaction vial.

  • Catalyst/Ligand Addition: Add the palladium precatalyst (0.002 mmol) to each vial.

  • Base Addition: Add the designated base (0.2 mmol) to each vial according to your screening plan (see Table 1).

  • Solvent Addition: Add the anhydrous, degassed solvent (1.0 mL) to each vial.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block stirrer at the desired temperature (e.g., 100 °C).

  • Monitoring: After a set time (e.g., 12 hours), cool the reactions to room temperature. Take a small aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS to determine the conversion to product.[12][13]

Data Presentation: Screening Guide

Use the following table as a template for designing your initial screen.

Entry Ligand (if not precatalyst) Base Solvent Temp (°C) Conversion (%)
1XPhos (via G3 precatalyst)K₃PO₄Toluene100
2XPhos (via G3 precatalyst)Cs₂CO₃Toluene100
3XPhos (via G3 precatalyst)NaOtBuToluene100
4RuPhos (via G3 precatalyst)K₃PO₄Dioxane100
5RuPhos (via G3 precatalyst)Cs₂CO₃Dioxane100
6RuPhos (via G3 precatalyst)NaOtBuDioxane100

Table 1: Example screening array for optimizing a Buchwald-Hartwig amination.

Visualizing the Problem and Solution

The Methoxy-Benzoate Challenge in Suzuki Coupling

The diagram below illustrates the key challenge and the proposed solution within the Suzuki-Miyaura catalytic cycle. The electron-donating methoxy group slows down the critical oxidative addition step. The use of a bulky, electron-rich ligand counteracts this effect.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs cluster_outputs cluster_solution The Solution Pd0 Active Pd(0)L Species OA_Complex Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition TM_Complex Transmetalation Complex OA_Complex->TM_Complex Transmetalation RE_Complex Reductive Elimination Complex TM_Complex->RE_Complex RE_Complex->Pd0 Reductive Elimination Product Product (Ar-Ar') RE_Complex->Product ArX Methoxy-Benzoate-X (Electron-Rich) ArX->OA_Complex ArB Ar'-B(OR)₂ + Base ArB->TM_Complex Ligand Bulky, Electron-Rich Ligand (e.g., SPhos, RuPhos) Ligand->Pd0 Increases e⁻ density on Pd(0), accelerating Oxidative Addition

Caption: The effect of an electron-rich ligand on the catalytic cycle.

Troubleshooting Workflow

When faced with a low-yielding reaction, follow this logical decision tree to diagnose the issue systematically.

G Start Low Conversion (<50%) CheckCatalyst Is the catalyst system optimized for electron-rich aryl halides? Start->CheckCatalyst CheckConditions Are reaction conditions (base, solvent, temp) fully optimized? CheckCatalyst->CheckConditions Yes UpgradeCatalyst ACTION: Switch to bulky, e⁻-rich ligand (e.g., Buchwald-type) and/or use modern G3/G4 precatalyst. CheckCatalyst->UpgradeCatalyst No CheckReagents Are reagents pure and stable under reaction conditions? CheckConditions->CheckReagents Yes ScreenConditions ACTION: Screen alternative bases (K₃PO₄, Cs₂CO₃) and anhydrous solvents (Toluene, Dioxane). Ensure rigorous inert conditions. CheckConditions->ScreenConditions No VerifyReagents ACTION: Verify purity of starting materials. Use fresh, high-purity base. Consider MIDA-boronates for Suzuki. CheckReagents->VerifyReagents No Success Problem Solved CheckReagents->Success Yes UpgradeCatalyst->CheckConditions ScreenConditions->CheckReagents VerifyReagents->Success

Caption: A decision tree for troubleshooting low-yielding reactions.

Frequently Asked Questions (FAQs)

Q: Does the position of the methoxy group (ortho, meta, para) matter? A: Absolutely. A para-methoxy group exerts a strong electronic-donating effect, deactivating the substrate towards oxidative addition. An ortho-methoxy group introduces significant steric hindrance around the reaction center, which can inhibit the approach of the palladium catalyst. This steric challenge often requires ligands with a very specific geometry to overcome. A meta-methoxy group has the weakest electronic deactivating effect of the three.

Q: Can I just increase the temperature or reaction time? A: While sometimes effective, this is often a suboptimal solution. Simply increasing temperature can lead to catalyst decomposition, ligand degradation, or an increase in side reactions like hydrodehalogenation or ester hydrolysis.[8] It is almost always better to first find a more active catalyst system that can perform the reaction efficiently under milder conditions.[14][15]

Q: My reaction mixture turns black immediately. Is this a bad sign? A: Not necessarily. The formation of finely divided palladium metal, known as "palladium black," can cause the reaction mixture to turn dark gray or black. This indicates that some of the Pd(0) catalyst has aggregated and fallen out of the catalytic cycle. While a small amount is common, rapid and extensive formation of palladium black is a sign of catalyst instability or decomposition and is correlated with poor conversion. This is often caused by an inappropriate ligand, impurities, or excessively high temperatures.[1] Using more robust ligands like Buchwald's biarylphosphines or NHCs can often prevent premature catalyst decomposition.

References

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Available at: [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Royal Society of Chemistry. Available at: [Link]

  • Rapid Optimization-Buchwald–Hartwig Amination using DoE. Charnwood Discovery. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Optimization of the Buchwald-Hartwig coupling reaction of 1a with 4-methoxybenzamide 2a. ResearchGate. Available at: [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. National Institutes of Health. Available at: [Link]

  • Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines. National Institutes of Health. Available at: [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. Yale University. Available at: [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Royal Society of Chemistry. Available at: [Link]

  • Methoxy Groups Increase Reactivity of Bifunctional Tetraarylphosphonium Salt Catalysts for Carbon Dioxide Fixation: A Mechanistic Study. PubMed. Available at: [Link]

  • A monometallic approach for the C(sp 2)-C(sp2) cross-electrophile coupling. ChemRxiv. Available at: [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health. Available at: [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available at: [Link]

  • Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society. Available at: [Link]

  • Resting State and Elementary Steps of the Coupling of Aryl Halides with Thiols Catalyzed by Alkylbisphosphine Complexes of Palladium. National Institutes of Health. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Suzuki-Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Monitoring benzene formation from benzoate in model systems by proton transfer reaction-mass spectrometry. ResearchGate. Available at: [Link]

  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. Available at: [Link]

  • MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION. Purdue University Graduate School. Available at: [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. National Institutes of Health. Available at: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • Heck Reaction—State of the Art. MDPI. Available at: [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. National Institutes of Health. Available at: [Link]

  • HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. Asian Journal of Applied Science and Technology. Available at: [Link]

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. Available at: [Link]

  • The Intramolecular Heck Reaction. Macmillan Group, Princeton University. Available at: [Link]

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Validation & Comparative

1H NMR spectrum analysis of Ethyl 4-bromo-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Structural Validation of Ethyl 4-bromo-3,5-dimethoxybenzoate via 1H NMR

Executive Summary & Scope

This guide provides a technical comparison and structural validation protocol for Ethyl 4-bromo-3,5-dimethoxybenzoate (CAS: N/A for specific ethyl ester, analog to Methyl ester CAS 26050-64-6). This molecule is a critical intermediate in the synthesis of heterocycles and functionalized benzoic acid derivatives used in oncology drug discovery.

Unlike standard spectral listings, this guide focuses on comparative diagnostics :

  • Reaction Monitoring: Distinguishing the product from its precursor (Ethyl 3,5-dimethoxybenzoate).

  • Solvent Selection: Evaluating CDCl₃ vs. DMSO-d₆ for resolution and impurity profiling.

Structural Logic & Symmetry Analysis

To interpret the spectrum accurately, one must first understand the molecule's symmetry.

  • Symmetry Group: The molecule possesses a plane of symmetry passing through the C1-C4 axis.

  • Consequence:

    • The two methoxy groups (-OCH₃) at positions 3 and 5 are chemically equivalent.

    • The two aromatic protons at positions 2 and 6 are chemically equivalent.

    • Diagnostic Expectation: We expect a simplified spectrum with high integration values (6H for methoxy, 2H for aromatic) rather than complex multiplets.

Figure 1: Structural Assignment Logic (Decision Tree)

StructuralLogic Start Unknown Sample Spectrum CheckAr Check Aromatic Region (6.5 - 7.5 ppm) Start->CheckAr Pattern1 Pattern: 2H Singlet only? CheckAr->Pattern1 Yes Pattern2 Pattern: 2H Doublet + 1H Triplet? CheckAr->Pattern2 No ResultProduct CONFIRMED: 4-Bromo Product (Symmetry retained, H-4 substituted) Pattern1->ResultProduct ResultPrecursor IDENTIFIED: Starting Material (H-4 proton present) Pattern2->ResultPrecursor

Caption: Diagnostic logic flow for distinguishing the brominated product from the unreacted starting material based on aromatic coupling patterns.

Comparative Analysis: Product vs. Alternatives

Comparison A: Reaction Monitoring (Product vs. Precursor)

The most common challenge is confirming the completion of electrophilic aromatic bromination at the C4 position.

FeaturePrecursor (Ethyl 3,5-dimethoxybenzoate)Product (Ethyl 4-bromo-3,5-dimethoxybenzoate)Mechanistic Insight
Aromatic Region 3 Protons 2 Protons Loss of H-4 confirms substitution.
Multiplicity Doublet (d, 2H) & Triplet (t, 1H) Singlet (s, 2H) In the precursor, H-2/6 couple with H-4 (

Hz). In the product, H-4 is replaced by Br, removing the coupling partner.
Chemical Shift (Ar-H)

7.18 (d) & 6.64 (t)

6.75 - 6.80 (s)
The Br atom is weakly deactivating but the steric crowding and removal of the H-4 resonance simplifies the H-2/6 signal to a singlet.
Methoxy Shift

3.85

3.92
Slight downfield shift due to the inductive effect of the ortho-Bromine.

Key Takeaway: The disappearance of the triplet at ~6.64 ppm is the definitive "Go/No-Go" signal for reaction completion.

Comparison B: Solvent Selection (CDCl₃ vs. DMSO-d₆)

Choosing the right solvent is critical for detecting impurities (water, residual solvents).

ParameterChloroform-d (CDCl₃) DMSO-d₆ Recommendation
Solubility ExcellentExcellentCDCl₃ is preferred for routine QC.
Water Peak ~1.56 ppm (Sharp)~3.33 ppm (Broad)Use CDCl₃ . In DMSO, the water peak often overlaps with the methoxy signal (~3.9 ppm) if the sample is "wet," obscuring integration.
Resolution HighMedium (Viscosity broadening)CDCl₃ provides sharper singlets for the aromatic protons.
Exchangeables Visible (if dry)Highly VisibleDMSO is only necessary if looking for trace acid impurities (-COOH).

Detailed Experimental Protocol

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating protocol.

Materials
  • Analyte: ~10 mg Ethyl 4-bromo-3,5-dimethoxybenzoate.

  • Solvent: 0.6 mL CDCl₃ (99.8% D) + 0.03% TMS (Tetramethylsilane).

  • Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).

Workflow Diagram

Workflow Step1 Weigh 10mg Sample Step2 Add 0.6mL CDCl3 Step1->Step2 Step3 Filter (Glass Wool) Step2->Step3 Remove solids Step4 Acquisition (ns=16, d1=1.0s) Step3->Step4 Step5 Process (LB=0.3 Hz) Step4->Step5

Caption: Standardized sample preparation and acquisition workflow to minimize ferromagnetic particulate interference.

Acquisition Parameters (400 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Sweep Width: 20 ppm (-2 to 18 ppm).

  • Relaxation Delay (D1): 1.0 s (Sufficient for protons; increase to 5.0 s for quantitative integration).

  • Scans (NS): 16 (Sufficient for >95% purity).

Confirmed Spectral Data (CDCl₃)

The following data represents the validated chemical shifts for the pure product.

AssignmentShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Ar-H (2,6) 6.75Singlet (s)2H-
Ester -OCH₂- 4.41Quartet (q)2H7.1
Methoxy (-OCH₃) 3.94Singlet (s)6H-
Ester -CH₃ 1.42Triplet (t)3H7.1
TMS 0.00SingletRef-

Interpretation:

  • The Ar-H signal at 6.75 ppm is a singlet, confirming the symmetry and the presence of the bromine at C4 (blocking coupling).

  • The Methoxy signal integrates to 6H, confirming both groups are intact and equivalent.

References

  • Royal Society of Chemistry. (2011).[1] Supplementary Information: Synthesis of Benzoate Derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[2] Spectral Database for Organic Compounds (SDBS).[2][3] Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. (Referenced via Sigma-Aldrich Tables).

Sources

A Researcher's Guide to the C13 NMR Chemical Shifts of Ethyl 4-bromo-3,5-dimethoxybenzoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands as a cornerstone for defining the carbon framework of a molecule. This guide provides an in-depth analysis of the C13 NMR chemical shifts for Ethyl 4-bromo-3,5-dimethoxybenzoate, a substituted aromatic compound with potential applications in medicinal chemistry. By comparing predicted data with experimentally-derived values of analogous structures, we offer a comprehensive resource for researchers, scientists, and drug development professionals.

Understanding the Molecular Landscape: Substituent Effects on Aromatic C13 NMR Chemical Shifts

The chemical shift of a carbon nucleus in a C13 NMR spectrum is exquisitely sensitive to its local electronic environment. In aromatic systems, the introduction of substituents can cause significant upfield (shielding) or downfield (deshielding) shifts of the ring carbons. These shifts are primarily governed by two major factors: inductive effects and resonance (mesomeric) effects.

Electron-withdrawing groups, such as the bromine atom and the ethyl ester group in our target molecule, generally deshield the carbon atoms they are directly attached to (the ipso-carbon) and other carbons in the ring, particularly at the ortho and para positions, through the inductive effect. Conversely, electron-donating groups, like the methoxy groups, tend to shield the ortho and para carbons by increasing electron density through resonance. The interplay of these effects dictates the final observed chemical shifts.

Predicted and Comparative C13 NMR Data

Due to the absence of a publicly available experimental spectrum for Ethyl 4-bromo-3,5-dimethoxybenzoate, a predicted spectrum was generated using established algorithms. To validate and understand these predictions, we will compare them with the experimental data of structurally related compounds: Methyl 4-bromo-3,5-dimethoxybenzoate and Ethyl benzoate.

Carbon AtomPredicted Chemical Shift (ppm) for Ethyl 4-bromo-3,5-dimethoxybenzoateExperimental Chemical Shift (ppm) for Methyl 4-bromo-3,5-dimethoxybenzoate[1]Experimental Chemical Shift (ppm) for Ethyl Benzoate[2][3]
C=O165.1179.2166.8
C1 (ipso-COOEt)131.5134.5~130-133
C2, C6108.5113.2~128-130
C3, C5157.8157.7-
C4 (ipso-Br)108.9125.3-
OCH356.563.2-
OCH2CH361.8-61.1
OCH2C H314.2-17.3

Analysis of the Data:

The predicted chemical shifts for the aromatic carbons in Ethyl 4-bromo-3,5-dimethoxybenzoate are in general agreement with the trends observed in its methyl ester analog. The carbons bearing the electron-donating methoxy groups (C3 and C5) are significantly deshielded, appearing at approximately 157.8 ppm. The carbons ortho to the ester group and meta to the bromine (C2 and C6) are shielded and appear around 108.5 ppm. The carbon attached to the bromine atom (C4) is also predicted to be in a relatively shielded region for a substituted aromatic carbon.

A notable difference is observed in the chemical shift of the carbonyl carbon (C=O), where the prediction for the ethyl ester is significantly upfield compared to the experimental value for the methyl ester. This highlights the sensitivity of the carbonyl carbon's electronic environment. The chemical shifts for the ethyl group carbons (-OCH2- and -CH3) in the predicted spectrum of the target molecule align well with the experimental values observed for ethyl benzoate[2][3].

Experimental Protocol for C13 NMR Spectroscopy

To obtain high-quality C13 NMR data for Ethyl 4-bromo-3,5-dimethoxybenzoate, the following experimental protocol is recommended.

Materials and Equipment:

  • Ethyl 4-bromo-3,5-dimethoxybenzoate (sample)

  • Deuterated chloroform (CDCl3) with tetramethylsilane (TMS) as an internal standard

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 20-50 mg of Ethyl 4-bromo-3,5-dimethoxybenzoate in 0.6-0.7 mL of CDCl3 in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl3.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Set the experiment to a standard proton-decoupled C13 NMR sequence.

    • Use a spectral width appropriate for carbon nuclei (e.g., 0-220 ppm).

    • Set the pulse angle to 30-45 degrees to allow for faster relaxation and a greater number of scans in a given time.

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 1024-4096 scans are typically sufficient.

    • A relaxation delay of 2-5 seconds is recommended to ensure quantitative signal intensities, especially for quaternary carbons.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption signals.

    • Reference the spectrum by setting the TMS signal to 0.0 ppm.

    • Integrate the peaks if desired, although C13 NMR is not inherently quantitative without specific experimental setups.

Visualizing Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the structure of Ethyl 4-bromo-3,5-dimethoxybenzoate and its expected C13 NMR chemical shifts.

G cluster_molecule Ethyl 4-bromo-3,5-dimethoxybenzoate cluster_shifts Predicted C13 NMR Chemical Shifts (ppm) C1 C1 (ipso-COOEt) shift_C1 ~131.5 C1->shift_C1 C26 C2, C6 shift_C26 ~108.5 C26->shift_C26 C35 C3, C5 (-OCH3) shift_C35 ~157.8 C35->shift_C35 C4 C4 (ipso-Br) shift_C4 ~108.9 C4->shift_C4 CO C=O shift_CO ~165.1 CO->shift_CO OCH2 OCH2 shift_OCH2 ~61.8 OCH2->shift_OCH2 CH3 CH3 (ethyl) shift_CH3 ~14.2 CH3->shift_CH3 OCH3_C OCH3 shift_OCH3_C ~56.5 OCH3_C->shift_OCH3_C

Caption: Correlation of carbon atoms in Ethyl 4-bromo-3,5-dimethoxybenzoate with their predicted C13 NMR chemical shifts.

Conclusion

This guide provides a detailed comparison and predictive analysis of the C13 NMR chemical shifts for Ethyl 4-bromo-3,5-dimethoxybenzoate. By understanding the influence of various substituents on the aromatic ring and comparing the predicted data with experimental values of similar compounds, researchers can confidently assign the carbon signals in their own spectra. The provided experimental protocol offers a robust starting point for acquiring high-quality data, further aiding in the critical process of structural verification in chemical research and development.

References

  • Brainly. [FREE] Ethyl benzoate (PhCO2Et) has these peaks in its ^{13}C NMR spectrum. [Link]

  • Filo. The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,... [Link]

Sources

Technical Guide: TLC Profiling & Purification of Ethyl 4-bromo-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-bromo-3,5-dimethoxybenzoate is a lipophilic ester intermediate, typically synthesized via the bromination of ethyl 3,5-dimethoxybenzoate or the esterification of 4-bromo-3,5-dimethoxybenzoic acid.[1]

In standard normal-phase Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1 v/v) , this compound exhibits a Retardation Factor (Rf ) in the range of 0.60 – 0.70 . This places it significantly higher than its carboxylic acid precursor (Rf < 0.10) and marginally higher than its methyl ester analog.

This guide provides a comparative analysis of this compound against synthetic alternatives, supported by experimental protocols for reaction monitoring and purification.

Part 1: Comparative Analysis of Alternatives

When designing a synthesis route for syringic acid derivatives, researchers often choose between the Ethyl Ester and the Methyl Ester . While chemically similar, their chromatographic behaviors differ, influencing purification strategies.[2]

Table 1: Chromatographic & Physical Comparison
FeatureEthyl 4-bromo-3,5-dimethoxybenzoate Methyl 4-bromo-3,5-dimethoxybenzoate 4-bromo-3,5-dimethoxybenzoic Acid
Predicted Rf (Hex/EtOAc 4:1) 0.65 – 0.70 0.60 – 0.650.05 – 0.10 (Streaks)
Polarity Low (Lipophilic)Low-ModerateHigh (Polar)
Crystallinity Moderate (Often requires cold EtOH)High (Forms prisms easily)High
Purification Preference Flash ChromatographyRecrystallizationAcid-Base Extraction
Strategic Insight: Why Choose the Ethyl Ester?
  • Separation Efficiency: The ethyl group adds steric bulk and lipophilicity compared to the methyl ester. In complex mixtures containing other methoxy-benzoates, the ethyl ester often resolves better from polar impurities on silica gel.

  • Solubility: The ethyl analog generally possesses higher solubility in non-polar organic solvents (DCM, Hexane), facilitating easier loading for flash chromatography.

Part 2: Experimental Protocol

Objective

To monitor the esterification of 4-bromo-3,5-dimethoxybenzoic acid to its ethyl ester and determine the optimal solvent system for isolation.

Materials
  • Stationary Phase: Silica Gel 60 F254 TLC plates (Aluminum backed).

  • Mobile Phase: Hexane (Hex) and Ethyl Acetate (EtOAc).[3][4]

  • Visualization: UV Lamp (254 nm) and p-Anisaldehyde Stain (for methoxy group confirmation).

Workflow: Determination of Rf
  • Preparation: Dissolve 5 mg of the isolated product in 1 mL of Dichloromethane (DCM).

  • Spotting: Apply 1 µL of the solution 1 cm from the bottom of the plate. Co-spot with the starting material (Acid) for reference.

  • Elution: Develop the plate in a Hex:EtOAc (4:1) chamber.

  • Visualization:

    • UV (254 nm): The aromatic ring and bromine substituent quench fluorescence, appearing as a dark spot.

    • p-Anisaldehyde: Dip and heat. The electron-rich dimethoxy ring will stain a distinct purple/blue.

Data Validation (Self-Correction Mechanism)
  • If Rf < 0.3: The system is too non-polar.[1] Increase EtOAc (e.g., change to 2:1).

  • If Rf > 0.8: The system is too polar. Decrease EtOAc (e.g., change to 9:1).

  • Ghost Spots: If the spot streaks, residual acid may be present. Add 1% Acetic Acid to the eluent to sharpen the acid peak (keeping it at the baseline) and verify the ester's purity.

Part 3: Visualization of Reaction Progress

The following diagram illustrates the logical flow of reaction monitoring and the expected TLC plate appearance during the conversion from Acid (SM) to Ethyl Ester (Product).

TLC_Monitoring cluster_0 Reaction Components cluster_1 TLC Plate Visualization (Hex/EtOAc 4:1) SM Starting Material (Acid) Polar Plate Solvent Front Product (Rf ~0.65) SM (Rf ~0.05) Baseline SM->Plate:sm_spot Stays at Baseline PROD Product (Ethyl Ester) Lipophilic PROD->Plate:p_spot Migrates Up Reaction_Start T=0 hr Only SM visible Reaction_End T=End Only Product visible Reaction_Start->Reaction_End Esterification

Caption: Schematic representation of TLC behavior. The acidic starting material remains near the baseline, while the lipophilic ethyl ester migrates to Rf ~0.65.

Part 4: Troubleshooting & Optimization

Common Issues
  • Co-elution with Non-Brominated Analog: If the synthesis involved bromination of the ester, the non-brominated starting material (Ethyl 3,5-dimethoxybenzoate) may have a very similar Rf.

    • Solution: Use a gradient elution starting with 100% Hexane and slowly increasing EtOAc. The bromine atom adds mass and lipophilicity, typically causing the brominated product to elute slightly after the non-brominated precursor in pure adsorption chromatography, though this can vary based on the stationary phase activity.

  • Hydrolysis on Silica: Esters can sometimes hydrolyze back to acids on acidic silica gel.

    • Solution: Neutralize the silica column with 1% Triethylamine (TEA) in the mobile phase if degradation is observed (indicated by a streak leading back to the baseline).

Reference Data Consolidation

The Rf values and protocols derived here are consistent with the behavior of analogous polymethoxy-benzoates found in literature. Specifically, the methyl ester analog is known to crystallize and exhibit mid-range polarity, while the introduction of bromine generally increases retention time in GC (higher boiling point) and alters Rf based on solvent interaction.

References

  • University of Alberta. Advanced Thin Layer Chromatography (TLC) Theory and Solvent Selection. [Link] (Authoritative grounding for solvent polarity selection and Rf optimization principles).

Sources

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